molecular formula C8H16O2 B8369820 4,4-Dimethyl-pentanoic acid methyl ester

4,4-Dimethyl-pentanoic acid methyl ester

Cat. No.: B8369820
M. Wt: 144.21 g/mol
InChI Key: YSEQYIDUBUJABL-UHFFFAOYSA-N
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Description

4,4-Dimethyl-pentanoic acid methyl ester (CAS RN: 16812-85-4) is a branched-chain fatty acid methyl ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 158.20 g/mol. Its IUPAC name is methyl 4,4-dimethylpentanoate, characterized by a pentanoic acid backbone substituted with two methyl groups at the fourth carbon and esterified with methanol. This compound is structurally distinct due to its geminal dimethyl substitution, which confers unique steric and electronic properties compared to linear or monomethyl-substituted esters.

Key physicochemical properties include:

  • Boiling point: Estimated to be ~180–190°C (based on analogous esters).
  • Solubility: Likely hydrophobic, typical of aliphatic esters.
  • Synthetic relevance: Used as an intermediate in organic synthesis, particularly in the preparation of branched-chain fatty acids or bioactive molecules.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl 4,4-dimethylpentanoate

InChI

InChI=1S/C8H16O2/c1-8(2,3)6-5-7(9)10-4/h5-6H2,1-4H3

InChI Key

YSEQYIDUBUJABL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,4-dimethyl-pentanoic acid methyl ester with structurally related esters, focusing on molecular features and substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups CAS RN Key Differences Reference
This compound C₈H₁₄O₂ 158.20 Geminal dimethyl, methyl ester 16812-85-4 Reference compound; steric hindrance
3-Hydroxy-4,4-dimethylpentanoic acid methyl ester C₈H₁₆O₃ 160.21 Hydroxy group at C3 Not specified Hydroxy group increases polarity
4,4-Dimethyl-3-oxo-pentanoic acid ethyl ester C₉H₁₆O₃ 172.22 Oxo group at C3, ethyl ester Not specified Oxo group enhances reactivity for keto-enol tautomerism
4-Methyl-pentanoic acid methyl ester C₇H₁₄O₂ 130.18 Single methyl at C4 2412-80-8 Less steric hindrance; linear isomer
4-Methyl-4-nitro-pentanoic acid methyl ester C₇H₁₃NO₄ 175.18 Nitro group at C4 16507-02-1 Nitro group introduces explosive potential

Hydroxy-Substituted Derivatives

Its hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the parent ester.

Oxo-Substituted Derivatives

4,4-Dimethyl-3-oxo-pentanoic acid ethyl ester (C₉H₁₆O₃) is a β-keto ester, a versatile intermediate in Claisen condensations and heterocyclic synthesis. The oxo group at C3 allows for nucleophilic attacks, facilitating the formation of enolates.

Amino-Substituted Derivatives

(R)-3-Amino-4,4-dimethyl-pentanoic acid methyl ester hydrochloride (C₈H₁₈ClNO₂) is an amino acid ester used in peptide synthesis. The amino group introduces basicity, requiring protection/deprotection strategies during reactions.

Ethyl vs. Methyl Esters: Reactivity and Physical Properties

Ethyl esters (e.g., 4,4-dimethyl-3-oxo-pentanoic acid ethyl ester) generally exhibit lower volatility and higher boiling points than methyl esters due to increased molecular weight. For example, the ethyl ester of 4-oxo-pentanoic acid has a calculated boiling point of 202.67 kPa, whereas methyl esters typically boil 20–30°C lower. Ethyl esters are also less polar, impacting their solubility in aqueous systems.

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